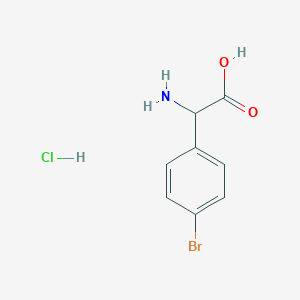
2-Amino-3-bromo-5-chloropyrazine
Overview
Description
2-Amino-3-bromo-5-chloropyrazine is a heterocyclic organic compound with the molecular formula C4H3BrClN3. It is a derivative of pyrazine, characterized by the presence of amino, bromo, and chloro substituents on the pyrazine ring.
Mechanism of Action
Target of Action
Similar compounds such as favipiravir, which is synthesized from 2-aminopyrazine, selectively inhibit the rna-dependent rna polymerase of influenza virus .
Mode of Action
It’s worth noting that favipiravir, a related compound, functions by inhibiting the rna-dependent rna polymerase of influenza virus .
Biochemical Pathways
Favipiravir, a related compound, affects the replication of the influenza virus by inhibiting its rna-dependent rna polymerase .
Pharmacokinetics
It is known to have high gi absorption .
Result of Action
Related compounds like favipiravir have been shown to reduce viral load in patients with ebola virus infection .
Action Environment
It is known that the compound should be stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Amino-3-bromo-5-chloropyrazine involves the bromination and chlorination of 2-aminopyrazine. The process typically starts with the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) in dichloromethane at room temperature. This is followed by chlorination using a suitable chlorinating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-chloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Chlorinating Agents: Such as thionyl chloride or phosphorus pentachloride for chlorination.
Palladium Catalysts: Used in coupling reactions with arylboronic acids.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-3-bromo-5-chloropyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Employed in studying enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-chloropyrazine
- 2-Amino-6-chloropyrazine
- 3-Amino-6-bromopyrazine-2-carbonitrile
Uniqueness
2-Amino-3-bromo-5-chloropyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for synthesizing specialized compounds with tailored functionalities .
Properties
IUPAC Name |
3-bromo-5-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFBUXHJONGLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440738 | |
| Record name | 2-AMINO-3-BROMO-5-CHLOROPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76537-18-3 | |
| Record name | 3-Bromo-5-chloro-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76537-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-AMINO-3-BROMO-5-CHLOROPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)



![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)








